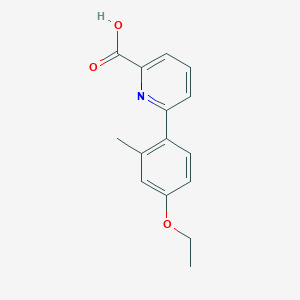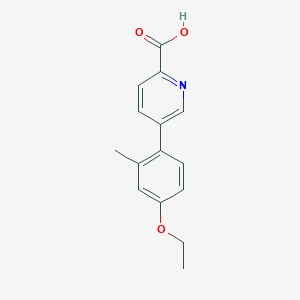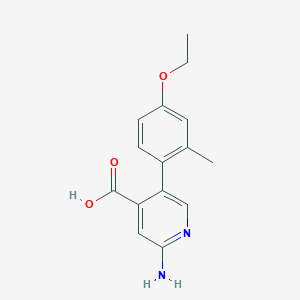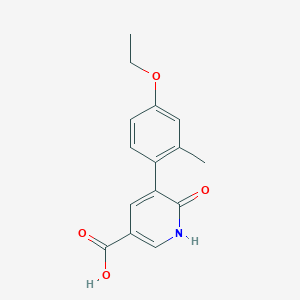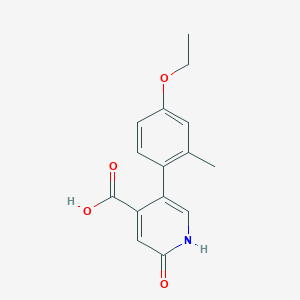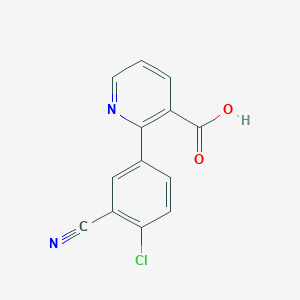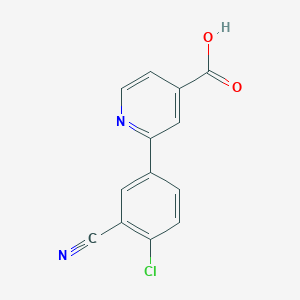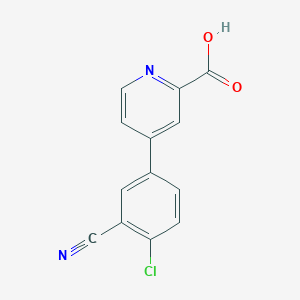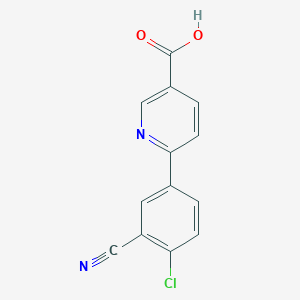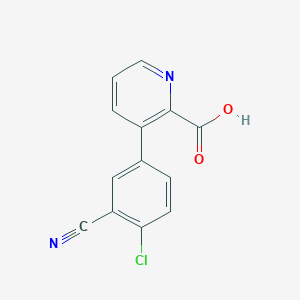
5-(4-Chloro-3-cyanophenyl)picolinic acid, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-Chloro-3-cyanophenyl)picolinic acid (5-CCPA) is an organic compound with a molecular formula of C10H7ClN2O2. It is a white crystalline solid that is soluble in water and ethanol. 5-CCPA was first synthesized in the laboratory in the late 1970s and has since been used in a variety of scientific applications. This compound has been studied extensively due to its diverse range of biochemical and physiological effects, as well as its potential applications in medical research.
Mecanismo De Acción
The exact mechanism of action of 5-(4-Chloro-3-cyanophenyl)picolinic acid, 95% is not fully understood. However, it is believed that this compound affects the activity of certain enzymes and proteins in the body, which in turn can lead to a variety of biochemical and physiological effects. Additionally, 5-(4-Chloro-3-cyanophenyl)picolinic acid, 95% is believed to act as an inhibitor of certain enzymes, which can lead to the inhibition of certain biochemical pathways.
Biochemical and Physiological Effects
5-(4-Chloro-3-cyanophenyl)picolinic acid, 95% has been shown to have a variety of biochemical and physiological effects. This compound has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase, which can lead to an increased level of acetylcholine in the body. Additionally, 5-(4-Chloro-3-cyanophenyl)picolinic acid, 95% has been shown to inhibit the activity of certain proteins, such as cyclooxygenase-2, which can lead to the inhibition of inflammation. Additionally, 5-(4-Chloro-3-cyanophenyl)picolinic acid, 95% has been shown to act as an antioxidant, which can lead to the prevention of oxidative damage to cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-(4-Chloro-3-cyanophenyl)picolinic acid, 95% has several advantages and limitations for use in laboratory experiments. One advantage of this compound is its low toxicity, which makes it safe to use in experiments involving cell cultures. Additionally, 5-(4-Chloro-3-cyanophenyl)picolinic acid, 95% is relatively stable and can be stored for long periods of time without degradation. However, this compound is also relatively expensive and can be difficult to obtain in large quantities.
Direcciones Futuras
Given the wide range of biochemical and physiological effects of 5-(4-Chloro-3-cyanophenyl)picolinic acid, 95%, there are many potential future directions for research. One potential area of research is the use of this compound in the development of new drugs and treatments for various diseases. Additionally, further research could be conducted to better understand the mechanism of action of 5-(4-Chloro-3-cyanophenyl)picolinic acid, 95% and to identify potential new applications for this compound. Additionally, further research could be conducted to determine the optimal concentrations and dosing schedules for 5-(4-Chloro-3-cyanophenyl)picolinic acid, 95% in order to maximize its therapeutic effects. Finally, further research could be conducted to determine the long-term safety and efficacy of 5-(4-Chloro-3-cyanophenyl)picolinic acid, 95% in medical applications.
Métodos De Síntesis
5-(4-Chloro-3-cyanophenyl)picolinic acid, 95% can be synthesized in the laboratory through two different methods. The first method involves the reaction of 4-chloro-3-cyanophenol with picolinic acid in the presence of a base. This reaction yields 5-(4-Chloro-3-cyanophenyl)picolinic acid, 95% as a white crystalline solid. The second method involves the reaction of 4-chloro-3-cyanophenol with picolinic acid in the presence of a base and a reducing agent. This reaction yields 5-(4-Chloro-3-cyanophenyl)picolinic acid, 95% as a yellow-orange solid.
Aplicaciones Científicas De Investigación
5-(4-Chloro-3-cyanophenyl)picolinic acid, 95% has been used in a variety of scientific research applications due to its wide range of biochemical and physiological effects. This compound has been studied for its potential use in medical research, such as in the development of new drugs and treatments for various diseases. Additionally, 5-(4-Chloro-3-cyanophenyl)picolinic acid, 95% has been used in the laboratory to study the effects of various compounds on cell cultures and to study the biochemistry of various organisms.
Propiedades
IUPAC Name |
5-(4-chloro-3-cyanophenyl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7ClN2O2/c14-11-3-1-8(5-10(11)6-15)9-2-4-12(13(17)18)16-7-9/h1-5,7H,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYGANBDWDOSZEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CN=C(C=C2)C(=O)O)C#N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

